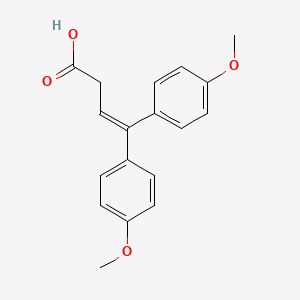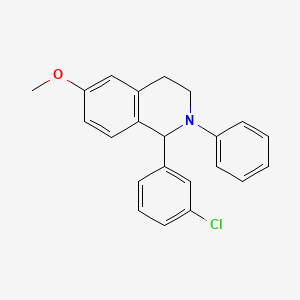
1,2,3,4-Tetrahydro-1-(3-chlorophenyl)-6-methoxy-2-phenylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-1-(3-chlorophenyl)-6-methoxy-2-phenylisoquinoline is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This particular compound is characterized by the presence of a tetrahydroisoquinoline core, substituted with a 3-chlorophenyl group, a methoxy group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-(3-chlorophenyl)-6-methoxy-2-phenylisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, which is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone. In this case, the reaction between 3-chlorophenylacetaldehyde and 6-methoxy-2-phenylethylamine under acidic conditions can yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1-(3-chlorophenyl)-6-methoxy-2-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydro-1-(3-chlorophenyl)-6-methoxy-2-phenylisoquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1-(3-chlorophenyl)-6-methoxy-2-phenylisoquinoline involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. By binding to receptors and inhibiting the reuptake of neurotransmitters, it can exert antidepressant and antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the chlorophenyl, methoxy, and phenyl substitutions.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups at positions 6 and 7.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Contains a carboxylic acid group at position 3.
Uniqueness
1,2,3,4-Tetrahydro-1-(3-chlorophenyl)-6-methoxy-2-phenylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its lipophilicity, while the methoxy group can influence its electronic properties and reactivity.
Properties
CAS No. |
96719-54-9 |
|---|---|
Molecular Formula |
C22H20ClNO |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-6-methoxy-2-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H20ClNO/c1-25-20-10-11-21-16(15-20)12-13-24(19-8-3-2-4-9-19)22(21)17-6-5-7-18(23)14-17/h2-11,14-15,22H,12-13H2,1H3 |
InChI Key |
QTMHZXNYRSWGDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


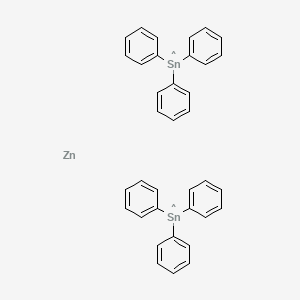

![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)
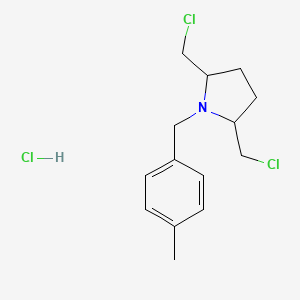
![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)

![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)
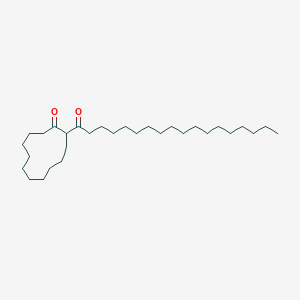
![(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine](/img/structure/B14327449.png)
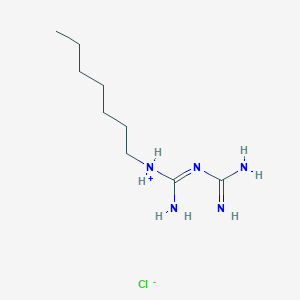

![Ethyl 2-cyano-3-[(prop-2-en-1-yl)amino]prop-2-enoate](/img/structure/B14327454.png)
![3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)-](/img/structure/B14327456.png)
